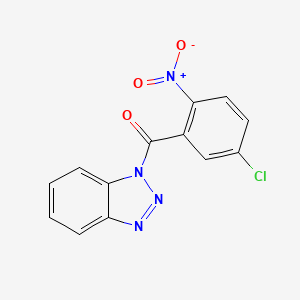
N-(2-furylmethyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. TAK-659 is a potent and selective inhibitor of the protein kinase BTK, which plays a crucial role in B-cell receptor signaling.
Mecanismo De Acción
N-(2-furylmethyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide selectively inhibits the activity of BTK, which is a crucial component of the B-cell receptor signaling pathway. BTK plays a critical role in the activation and survival of B-cells, which are essential for the production of antibodies. Inhibition of BTK by this compound leads to the suppression of B-cell receptor signaling, resulting in the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to have potent inhibitory activity against BTK, with an IC50 value of 0.85 nM. In preclinical studies, this compound has been shown to inhibit B-cell proliferation and survival, reduce the production of pro-inflammatory cytokines and chemokines, and enhance the activity of immune cells such as T-cells and natural killer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-furylmethyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide is its high selectivity for BTK, which reduces the risk of off-target effects. This compound has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of this compound is its low solubility, which can affect its bioavailability and limit its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the research and development of N-(2-furylmethyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide. One possible direction is the investigation of its therapeutic potential in B-cell malignancies, autoimmune disorders, and inflammatory diseases. Another direction is the exploration of its combination with other targeted therapies or immunotherapies to enhance its efficacy and reduce the risk of resistance. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound and identify potential biomarkers for patient selection and monitoring.
Métodos De Síntesis
The synthesis of N-(2-furylmethyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide involves the reaction of 4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzoic acid with 2-furylmethylamine in the presence of a coupling agent such as EDCI or DCC. The resulting product is then purified by column chromatography to obtain the final compound in high yield and purity.
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as B-cell malignancies, autoimmune disorders, and inflammatory diseases. In preclinical studies, this compound has shown promising results in inhibiting B-cell receptor signaling, which is essential for the survival and proliferation of B-cells in B-cell malignancies. This compound has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, making it a potential candidate for the treatment of autoimmune and inflammatory diseases.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13-6-7-14(17(20)18-12-15-5-4-10-23-15)11-16(13)24(21,22)19-8-2-3-9-19/h4-7,10-11H,2-3,8-9,12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQJNXZXECHNSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC=CO2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(4-chlorophenyl)ethyl]-N'-cyclohexylthiourea](/img/structure/B5847850.png)
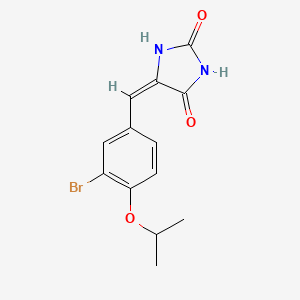
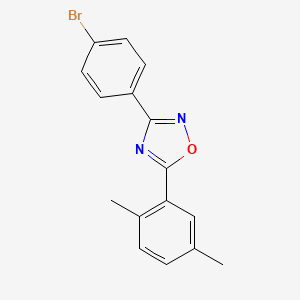
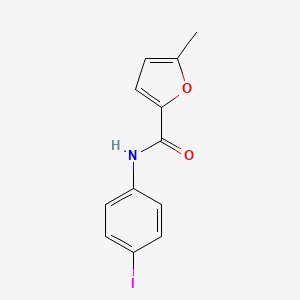
![2-[(2-chlorobenzyl)thio]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5847888.png)
![N-[(benzylamino)carbonothioyl]-3-chlorobenzamide](/img/structure/B5847889.png)
![3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5847892.png)

![N-[4-(aminosulfonyl)phenyl]-3-(4-ethoxyphenyl)acrylamide](/img/structure/B5847903.png)
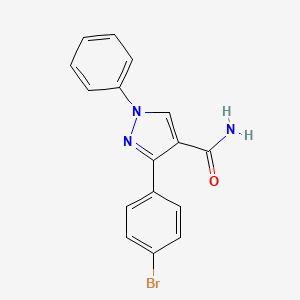
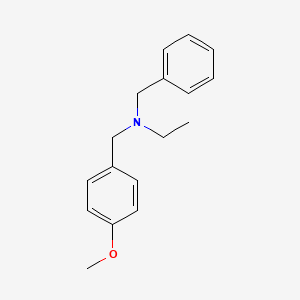
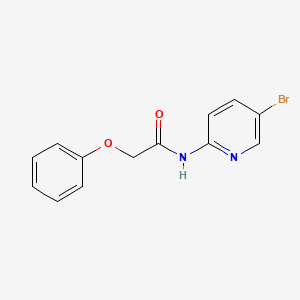
![4-methyl-N-[3-(methylthio)phenyl]-3-nitrobenzamide](/img/structure/B5847950.png)
